molecular formula C14H21N3O B14611147 3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide CAS No. 61015-49-4

3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide

Cat. No.: B14611147
CAS No.: 61015-49-4
M. Wt: 247.34 g/mol
InChI Key: SSEOVBDXLWSATJ-UHFFFAOYSA-N
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Description

3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide typically involves the reaction of 4-(4-Methylphenyl)piperazine with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)piperazine
  • 3-(4-Methylpiperazin-1-yl)aniline
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61015-49-4

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-[4-(4-methylphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C14H21N3O/c1-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-6-14(15)18/h2-5H,6-11H2,1H3,(H2,15,18)

InChI Key

SSEOVBDXLWSATJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)N

Origin of Product

United States

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